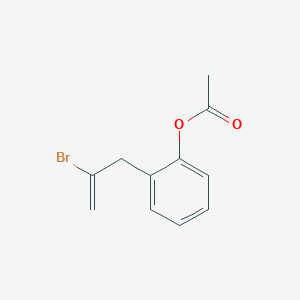

![molecular formula C14H9N3O2S B1291007 1-苯磺酰基-1H-吡咯并[2,3-b]吡啶-5-腈 CAS No. 1015608-95-3](/img/structure/B1291007.png)

1-苯磺酰基-1H-吡咯并[2,3-b]吡啶-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a chemical entity that features a pyrrolopyridine core structure with a benzenesulfonyl group and a carbonitrile moiety. This structure is of interest due to its potential biological activities and its role as a key intermediate in the synthesis of various heterocyclic compounds. The papers provided do not directly discuss this compound but offer insights into related chemical structures and their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of pyrrole-o-amino-carbonitrile as a key intermediate, which suggests that similar strategies could be employed for the synthesis of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. For instance, the synthesis of novel pyrroles and pyrrolopyrimidines bearing the benzenesulfonamide moiety has been reported, which could provide a blueprint for the synthesis of the compound . Additionally, the synthesis of other heterocyclic compounds, such as 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, involves reactions in a K2CO3/MeCN system under reflux, which could be a relevant method for synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . X-ray analysis has also been used to confirm the structure of a methyl derivative of a related compound . These techniques would likely be applicable for the analysis of the molecular structure of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile to confirm its synthesis and to elucidate its structural details.

Chemical Reactions Analysis

The chemical reactions involving related compounds include coupling reactions between amines and aryl diazonium chlorides , as well as reactions with chloroacetophenone in the presence of a base . These reactions are indicative of the types of chemical transformations that the target compound might undergo, which could include nucleophilic substitution reactions and the formation of carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile are not discussed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the presence of the benzenesulfonamide moiety in related compounds has been associated with potent inhibitory activity against carbonic anhydrase isoforms, which suggests that the target compound may also exhibit similar biological properties . The physical properties such as solubility, melting point, and stability would need to be determined experimentally for the target compound.

科学研究应用

合成与反应性

1-苯磺酰基-1H-吡咯并[2,3-b]吡啶-5-腈及其衍生物是有机合成中的多功能中间体,可以开发出各种杂环化合物。例如,这些化合物已被用于 [3 + 2] 环加成反应中,以良好的产率和区域选择性合成三唑并[4,5-b]吡啶-5-酮和吡咯并[3,4-b]吡啶-2-酮,证明了它们在生成复杂分子结构中的效用 (Gao & Lam, 2008)。

药物化学应用

在药物化学中,这些化合物已被探索用于合成具有潜在治疗应用的分子。例如,1-苯磺酰基-1H-吡咯并[2,3-b]吡啶-5-腈的衍生物已被评估其抗菌性能。一项研究描述了新型吡啶酮衍生物的合成和抗菌评价,展示了这些化合物在新抗菌剂和抗真菌剂开发中的作用 (Elgemeie 等,2017)。

酶抑制

这些化合物还因其抑制关键酶的能力而被研究。一个显着的例子包括合成新型苯磺酰胺,其中包含吡咯、吡咯并嘧啶和稠合吡咯并嘧啶部分,它们对人碳酸酐酶同工型表现出有效的抑制活性。这些发现突出了它们在设计针对肿瘤相关跨膜同工型的抑制剂中的潜在应用,为癌症治疗开发提供了一条途径 (Ghorab 等,2014)。

抗病毒研究

此外,吡咯并[2,3-b]吡啶砜的酰氨基衍生物已被合成并测试了其抗 HIV 活性,说明了这些化合物多样化的药物化学应用。一些衍生物在亚微摩尔浓度下显示出活性,与已知的抗逆转录病毒剂相当,强调了它们在抗病毒药物开发中的重要性 (Silvestri 等,2002)。

作用机制

While the specific mechanism of action for 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is not available, it’s worth noting that pyrrolo pyridine derivatives have been studied for their inhibitory interactions with enzymes . For instance, they have been found to target CDK8 to indirectly inhibit β-catenin activity, causing downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .

安全和危害

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

属性

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S/c15-9-11-8-12-6-7-17(14(12)16-10-11)20(18,19)13-4-2-1-3-5-13/h1-8,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEJLYXBSSTCEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640139 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

CAS RN |

1015608-95-3 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)